molecular formula C18H19N3O4 B1599494 N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-65-8

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B1599494
M. Wt: 341.4 g/mol
InChI Key: CCHZXKUIBPNVKD-UHFFFAOYSA-N
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Description



  • N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound belonging to the quinazoline class.

  • It is an analogue of quinazoline where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.

  • This compound is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine.





  • Synthesis Analysis



    • The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves several steps, including the condensation of appropriate precursors.

    • Unfortunately, I do not have access to specific synthetic methods or detailed procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine consists of a quinazoline core with two methoxy groups at positions 3 and 4 of the phenyl ring.

    • The exact arrangement of atoms and bond angles can be determined through computational methods or experimental techniques like X-ray crystallography.





  • Chemical Reactions Analysis



    • The chemical reactions involving this compound would depend on its functional groups and reactivity.

    • Unfortunately, specific reactions are not readily available in my current knowledge base.





  • Physical And Chemical Properties Analysis



    • Physical properties such as melting point, solubility, and stability would require experimental data.

    • Chemical properties would involve its reactivity, acidity/basicity, and behavior under different conditions.




  • Scientific Research Applications

    1. Synthesis and Cytotoxicity of N-(3,4-Dimethoxyphenyl)Ethylamides of N-Benzoyl-α-Amino Acids

    • Summary of Application: This compound has been used in the synthesis of amides from N-benzoyl aliphatic α-amino acids and homoveratrylamine, which were screened for cytotoxicity. The development of efficient approaches to the design of biologically active compounds is a high-priority problem for medicinal chemistry .
    • Methods of Application: The reactions of 3,4-dimethoxyphenylethylamine and N-substituted α-amino acids were studied. Simple and inexpensive methods for synthesizing amides over broad scales were developed .
    • Results or Outcomes: The reactions of 1 with α-amino-acid N-benzoyl derivatives 2a – h afforded amides 3a – h in 69–88% yields .

    2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

    • Summary of Application: This compound has been used in the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
    • Methods of Application: The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
    • Results or Outcomes: The synthesis led to the tetrahydroisoquinoline core .

    3. Antioxidant Properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea

    • Summary of Application: This compound has been widely used in scientific research due to its antioxidant properties. It has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
    • Methods of Application: The compound is used in experimental models to investigate the effects of oxidative stress on cellular and molecular processes.
    • Results or Outcomes: The studies have helped to understand the role of ROS in various diseases.

    4. Corrosion Inhibition of Mild Steel in Acidic Media

    • Summary of Application: A compound similar to “N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine”, known as N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB), has been used as a corrosion inhibitor for mild steel in acidic media .
    • Methods of Application: The corrosion behavior of mild steel in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor DMHB, was investigated using Potentiodynamic polarization and Electrochemical impedance spectroscopy (EIS) techniques .
    • Results or Outcomes: The inhibition efficiency increases with increase in DMHB concentration and showed maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl, respectively, at a concentration of 3×10⁻³ M at 303 K .

    5. Synthesis of Bevantolol

    • Summary of Application: 3,4-Dimethoxyphenethylamine, a compound related to “N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine”, has been used in the synthesis of Bevantolol, a non-selective beta blocker and alpha-1 blocker .
    • Methods of Application: The compound is used in the synthesis process of Bevantolol .
    • Results or Outcomes: The synthesis led to the production of Bevantolol .

    6. Corrosion Inhibition of Mild Steel in Acidic Media

    • Summary of Application: A compound similar to “N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine”, known as N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide (DMHB), has been used as a corrosion inhibitor for mild steel in acidic media .
    • Methods of Application: The corrosion behavior of mild steel in 0.5 M H2SO4 and 0.5 M HCl, in the temperature range (303–323 K) without and with the inhibitor DMHB, was investigated using Potentiodynamic polarization and Electrochemical impedance spectroscopy (EIS) techniques .
    • Results or Outcomes: The inhibition efficiency increases with increase in DMHB concentration and showed maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl, respectively, at concentration of 3×10⁻³ M at 303 K .

    Safety And Hazards



    • N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine may pose hazards if ingested, cause skin or eye irritation, and respiratory irritation.

    • Proper handling, protective equipment, and precautions are necessary when working with this compound.




  • Future Directions



    • Further research could explore its biological activity, potential applications, and optimization of synthesis methods.




    properties

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCHZXKUIBPNVKD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80427574
    Record name N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80427574
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    341.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

    CAS RN

    202475-65-8
    Record name N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80427574
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    DK Waiker, C Karthikeyan, V Poongavanam… - Bioorganic & Medicinal …, 2014 - Elsevier
    A series of novel 4-anilinoquinazoline derivatives (3a–3j) has been synthesized and evaluated as potential inhibitors for protein kinases implicated in Alzheimer’s disease. Among all …
    Number of citations: 18 www.sciencedirect.com
    K Juvale, J Gallus, M Wiese - Bioorganic & medicinal chemistry, 2013 - Elsevier
    Chemotherapy is one of the major forms of cancer treatment. Unfortunately, tumors are prone to multidrug resistance leading to failure of treatment. Breast cancer resistance protein (…
    Number of citations: 104 www.sciencedirect.com

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